molecular formula C8H8BrNO3S B2696068 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid CAS No. 1016705-13-7

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid

Cat. No.: B2696068
CAS No.: 1016705-13-7
M. Wt: 278.12
InChI Key: RJFITWAKMVXQIU-UHFFFAOYSA-N
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Description

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is a synthetic organic compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol . This compound is characterized by the presence of a bromothiophene ring, which is a five-membered ring containing both sulfur and bromine atoms, and a formamido group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromothiophene moiety may play a crucial role in these interactions due to its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is unique due to the presence of both a bromothiophene ring and a formamido group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFITWAKMVXQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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